molecular formula C9H9NO B170127 5-Methyl-1H-indol-4-OL CAS No. 19499-83-3

5-Methyl-1H-indol-4-OL

Cat. No.: B170127
CAS No.: 19499-83-3
M. Wt: 147.17 g/mol
InChI Key: URGMLVWXPXSAKY-UHFFFAOYSA-N
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Description

5-Methyl-1H-indol-4-ol (CAS 19499-83-3) is an organic compound of the indole family, characterized by a methyl group at the fifth position and a hydroxyl group at the fourth position of the indole ring . This structure makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The compound serves as a key precursor in the synthesis of more complex molecules, notably psychedelic tryptamine analogues. In a demonstrated hybrid chemoenzymatic approach, this compound was used as a starting material for the synthesis of 5-methylpsilocin, a novel analogue of the psychedelic natural product psilocybin . Indole derivatives, in general, are significant in drug design due to their diverse biological activities and are widely studied for potential therapeutic applications in areas including cancer, neurological diseases, and infections . The hydroxyl group on the indole ring is amenable to various chemical transformations, such as acetylation for protection during multi-step synthetic sequences . Researchers can leverage this compound to explore structure-activity relationships, particularly around the substitution patterns on the indole core that are known to influence biological activity . Attention: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGMLVWXPXSAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479844
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-83-3
Record name 5-Methyl-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19499-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrochloric Acid-Promoted Indole Formation

A widely employed method involves the condensation of substituted anilines with carbonyl compounds under acidic conditions. In a representative procedure, 2-hydroxyacetophenone derivatives react with 1-methylpyrrole in acetonitrile under HCl catalysis (35% v/v) at 15–18°C for 24–48 hours. This approach leverages the electrophilic aromatic substitution mechanism, where protonation of the carbonyl group enhances its reactivity toward the amine nucleophile.

Case Study :
A gram-scale synthesis of 2-(1H-indol-3-yl)quinoxaline demonstrated 49% yield after 48 hours using 2.0 equivalents of HCl. While this method primarily targets 3-substituted indoles, modifying the starting materials (e.g., using 4-hydroxypropiophenone) could direct hydroxylation to the 4-position.

Transition Metal-Catalyzed Approaches

Scandium Triflate-Catalyzed Annulation

Sc(OTf)₃ has emerged as a potent Lewis acid catalyst for constructing indole scaffolds. In glycerol solvent at 80°C, 2-hydroxyacetophenone reacts with 1-methylpyrrole and methyl acetoacetate to form 1-methyl-4,7-diphenyl-1H-indol-5-ol in 74% yield. The catalyst facilitates both Knoevenagel condensation and cyclization steps, with glycerol enhancing solubility and stabilizing intermediates through hydrogen bonding.

Reaction Optimization :

  • Catalyst Loading : 10 mol% Sc(OTf)₃ balances activity and cost.

  • Solvent System : Glycerol enables homogeneous mixing and reduces side reactions compared to traditional DMF or DMSO.

Table 1 : Representative Yields in Sc(OTf)₃-Catalyzed Syntheses

Substrate CombinationProductYield (%)Reference
2-Hydroxyacetophenone + 1-Methylpyrrole1-Methyl-4,7-diphenyl-1H-indol-5-ol74
4-Methoxy-2-hydroxyacetophenone + 1-Methylpyrrole4,7-Bis(4-methoxyphenyl)-1-methyl-1H-indol-5-ol53

Hydroxylation and Functional Group Interconversion

Directed Ortho-Hydroxylation

While direct hydroxylation of preformed indoles remains challenging, late-stage functionalization using m-CPBA (meta-chloroperbenzoic acid) has shown promise. For example, 5-fluoro-2-methyl-1H-indol-4-ol was synthesized via m-CPBA-mediated hydroxylation of 2-methylindole. Adapting this to 5-methylindole would require careful control of oxidizing agents to prevent over-oxidation.

Challenges :

  • Regioselectivity : Competing hydroxylation at positions 4, 5, and 6 necessitates directing groups or steric shielding.

  • Oxidant Choice : m-CPBA offers moderate selectivity, whereas DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may enable dehydrogenative coupling.

Purification and Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for isolating 5-methyl-1H-indol-4-OL derivatives. A typical protocol uses silica gel (100–200 mesh) with eluents such as ethyl acetate/hexane (30:70 to 70:30). For polar analogs, methanol-doped systems (≤5% v/v) improve resolution without excessive tailing.

Spectroscopic Validation

¹H NMR Analysis : The 4-hydroxyl proton typically appears as a singlet near δ 4.90–5.00 ppm, while the indolic NH resonates at δ 12.10–12.15 ppm in DMSO-d₆.
HRMS : Accurate mass measurements confirm molecular formulae, e.g., [C₁₆H₁₅NO₂]+ requires m/z 253.1098, observed 253.1097.

Industrial-Scale Considerations

Continuous Flow Reactors

Transitioning from batch to flow systems could address scalability issues in indole synthesis. A gram-scale synthesis of 2-(1H-indol-3-yl)quinoxaline achieved 49% yield in 48 hours under batch conditions, whereas flow reactors might reduce reaction times to <12 hours through enhanced mass/heat transfer.

Solvent Recycling

Glycerol’s high boiling point (290°C) and low volatility make it ideal for reuse in Sc(OTf)₃-catalyzed reactions. Post-reaction recovery via aqueous extraction retains >90% solvent purity after three cycles .

Chemical Reactions Analysis

Acetylation of the Hydroxyl Group

The hydroxyl group at the 4th position undergoes acetylation when treated with acetic anhydride under basic conditions. This reaction is critical for protecting the hydroxyl group during subsequent synthetic steps.

Example Reaction :
5-Methyl-1H-indol-4-ol + Acetic anhydride → this compound acetate

Conditions :

  • Reagent: Acetic anhydride

  • Base: NaHCO₃

  • Solvent: Toluene

  • Yield: 97%

Mechanism :
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation.

Oxidative Reactions

The indole ring and hydroxyl group participate in oxidative transformations.

Oxidation to Ketoamide Intermediates

Treatment with oxalyl chloride converts the hydroxyl group into a reactive oxalyl intermediate, which subsequently reacts with dimethylamine to form a ketoamide.

Example Reaction :
this compound acetate + Oxalyl chloride → Ketoamide intermediate

Conditions :

  • Reagent: Oxalyl chloride

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature (overnight)

  • Workup: Addition of dimethylamine

  • Yield: 84% after reduction

Formation of Carboxylic Acids

Under strong oxidizing conditions (e.g., KMnO₄), the methyl group or indole ring may oxidize to carboxylic acid derivatives, though specific data for this compound requires further validation [general indole chemistry].

Reductive Reactions

The ketoamide intermediate derived from this compound can be reduced to yield amines.

Example Reaction :
Ketoamide intermediate + LiAlH₄ → Reduced amine product

Conditions :

  • Reagent: LiAlH₄

  • Solvent: Dry THF

  • Temperature: Reflux

  • Yield: 84%

Mechanism :
Lithium aluminum hydride reduces the carbonyl group to a methylene group, forming a secondary amine.

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions, enabling substitution reactions.

Example Reaction :
this compound + PBr₃ → Brominated intermediate

Conditions :

  • Reagent: Phosphorus tribromide (PBr₃)

  • Solvent: Dichloroethane

  • Temperature: 25°C

  • Notes: Rapid generation of electrophilic intermediates avoids oligomerization

Condensation Reactions

The indole nitrogen and hydroxyl group participate in condensation with aldehydes or ketones.

Example Reaction :
this compound + Aldehyde → Schiff base

Conditions :

  • Catalyst: Acid (e.g., HCl)

  • Solvent: Ethanol

  • Temperature: Reflux

  • Notes: Common in indole chemistry for forming heterocyclic frameworks [general indole reactivity]

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcetic anhydride, NaHCO₃, tolueneThis compound acetate97%
OxidationOxalyl chloride, THFKetoamide intermediate84%
ReductionLiAlH₄, dry THFAmine derivative84%
BrominationPBr₃, dichloroethaneBrominated intermediate93%

Mechanistic Insights

  • Acetylation : The hydroxyl group’s nucleophilicity is enhanced by the electron-donating methyl group, facilitating rapid acetylation .

  • Reduction : Steric hindrance from the methyl group may influence the regioselectivity of LiAlH₄ reduction .

  • Bromination : Microflow reactor conditions prevent oligomerization by ensuring rapid reaction kinetics .

Challenges and Limitations

  • Oxidation Stability : The methyl group may hinder oxidation at the 5th position, requiring harsh conditions that risk ring degradation.

  • Selectivity : Competing reactions at the indole nitrogen and hydroxyl group necessitate precise control of reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-1H-indol-4-OL has the molecular formula C9H9NOC_9H_9NO and features an indole ring with a hydroxyl group and a methyl substituent. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:

  • Oxidation : The compound can be oxidized to form indole derivatives, enhancing its utility in synthesizing complex molecules.
  • Reduction : Reduction reactions can lead to more saturated derivatives, expanding the range of potential applications.
  • Substitution : Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring, allowing for the introduction of various functional groups.
Reaction TypeProducts
OxidationQuinonoid derivatives
ReductionSaturated indole derivatives
SubstitutionHalogenated indole derivatives

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that modifications at specific positions on the indole ring can enhance antibacterial properties.
    • For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.560.56 to 4.17μM4.17\,\mu M against certain strains .
  • Anticancer Properties : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. A study highlighted its potential in targeting breast and lung cancer cells through mechanisms involving apoptosis .

Medicine

The therapeutic potential of this compound is under investigation for several applications:

  • Drug Development : The compound is being explored as a precursor for novel drugs aimed at treating various diseases, including cancer and infections.
  • Neuroprotective Effects : Recent studies suggest that indole derivatives may offer neuroprotective benefits by modulating pathways involved in neuronal survival .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated a series of indole derivatives, including this compound, for their antibacterial activity. The results indicated that compounds with electron-donating groups showed improved efficacy against bacterial pathogens, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives based on this compound and assessed their anticancer properties. The findings revealed that certain derivatives exhibited potent cytotoxicity against breast and lung cancer cell lines, highlighting the importance of structural variations in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indol-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1H-indol-4-OL is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Methyl-1H-indol-4-OL is an organic compound belonging to the indole family, characterized by a methyl group at the fifth position and a hydroxyl group at the fourth position of the indole ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₉H₉N₁O
  • Molecular Weight: Approximately 147.17 g/mol
  • Structural Characteristics: The indole structure provides a basis for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological activity through several mechanisms, primarily involving receptor interactions and enzyme modulation:

  • Receptor Interactions: This compound interacts with multiple receptors, influencing various signaling pathways. It is known to bind with high affinity to several targets, which can lead to diverse biological effects, including anti-inflammatory and neuroprotective actions.
  • Enzyme Inhibition: Research indicates that this compound shows inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission. This suggests potential applications in treating neurodegenerative diseases .

Biological Activities

The biological activities of this compound are extensive, including:

  • Anticancer Activity: Preliminary studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: This compound has been investigated for its antimicrobial effects, contributing to its potential as a therapeutic agent against infections .
  • Neuropharmacological Effects: Its ability to inhibit cholinesterases positions it as a candidate for treating conditions like Alzheimer's disease, where cholinergic signaling is impaired .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Indole Derivatives in Cancer ResearchDemonstrated cytotoxicity against human tumor xenografts, suggesting potential for anticancer therapy .
Neuropharmacological EvaluationShowed weak inhibitory effects on acetylcholinesterase, indicating possible applications in neurodegenerative diseases.
Antimicrobial Activity AssessmentFound to possess antimicrobial properties against specific bacterial strains, supporting its use in developing new antibiotics .

Synthesis Methods

This compound can be synthesized through various chemical reactions. One notable method involves the reaction of 4-methoxy-N-methylaniline with trichloroacetonitrile, followed by hydrolysis and decarboxylation. This synthetic route allows for the production of this compound in laboratory settings for further research into its biological activities.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR (e.g., DMSO-d6) identifies substitution patterns (e.g., δ 8.62 ppm for indolic NH protons) and methyl/hydroxyl group positions .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths/angles and resolve tautomeric forms, critical for structure-activity studies .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., m/z 335.1512 [M+H]+ for analogs) and detects impurities .

How can researchers address contradictions in bioactivity data between this compound and its metabolites?

Q. Advanced Research Focus

  • Metabolite Identification : Use LC-MS/MS to profile major metabolites (e.g., glucuronides) and test their activity in parallel assays .
  • Receptor Binding Studies : Compare parent compound and metabolite affinities via SPR (surface plasmon resonance) or radioligand displacement assays. Contradictions may arise from metabolite-specific interactions .
  • Kinetic Modeling : Apply compartmental models to distinguish direct effects of the parent compound vs. metabolite-driven responses in cellular systems .

What computational and experimental approaches are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substitutions at the 4-OH or 5-methyl positions .
  • Analog Synthesis : Systematically modify functional groups (e.g., replacing -OH with -OCH3 or -NH2) and test in bioassays (e.g., antioxidant capacity via DPPH radical scavenging) .
  • Crystallographic Data : Cross-reference SHELX-refined structures with activity data to identify critical steric/electronic features .

How should researchers design toxicity studies for this compound, and what endpoints are most informative?

Q. Advanced Research Focus

  • Acute Toxicity : Determine LD50 in rodent models (e.g., oral, intraperitoneal) with endpoints like mortality, organ weight changes, and histopathology .
  • Subchronic Exposure : 28-day repeated-dose studies (OECD 407) to assess hepatic/renal toxicity via serum biomarkers (ALT, creatinine) .
  • Mechanistic Assays : Evaluate ROS generation (e.g., DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) in primary hepatocytes .

What methodological challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Basic Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for crystal growth. Slow evaporation at 4°C often improves crystal quality .
  • Twinned Data : Use SHELXD/SHELXE for structure solution if twinning is detected. High-resolution data (≤1.0 Å) reduces ambiguity in electron density maps .

How can conflicting data on the antioxidant vs. pro-oxidant effects of this compound be resolved?

Q. Advanced Research Focus

  • Dose-Dependent Studies : Test a wide concentration range (nM–mM) in cell-free (e.g., ORAC assay) and cellular (e.g., NRF2 activation) systems .
  • Redox Environment : Assess effects under normoxic vs. hypoxic conditions, as oxygen tension modulates indole derivative behavior .
  • Gene Expression Profiling : RNA-seq to identify pathways (e.g., NRF2, NF-κB) activated at different doses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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